

GHS classification of 3-Methylpentanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpentanenitrile

Cat. No.: B1609944

[Get Quote](#)

An In-Depth Technical Guide to the GHS Classification of **3-Methylpentanenitrile**

For professionals in research, chemical synthesis, and drug development, a precise understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is not merely a regulatory formality—it is the bedrock of laboratory safety and experimental integrity. This guide provides a detailed examination of the GHS classification for **3-Methylpentanenitrile** (CAS No. 21101-88-2), offering insights into the data-driven basis for its hazard designations and the practical safety protocols that result.

Introduction to 3-Methylpentanenitrile

3-Methylpentanenitrile, also known as 3-methylvaleronitrile, is an aliphatic nitrile with the molecular formula C₆H₁₁N.^{[1][2][3][4]} While specific applications are not broadly documented in public literature, its chemical structure is of interest in organic synthesis and specialty chemical development. Given its potential utility, a thorough characterization of its hazards is critical for ensuring the safety of researchers and maintaining compliance.

The GHS provides the universal framework for this characterization. The classification of **3-Methylpentanenitrile** is determined through a process of self-classification, where manufacturers and importers evaluate the substance's intrinsic properties against the criteria established by the GHS and the EU's Classification, Labelling and Packaging (CLP) Regulation.^[5] The consensus classification, aggregated from notifications to bodies like the European Chemicals Agency (ECHA), forms the basis of the safety information presented in this guide.^[6]

GHS Classification Summary

The official GHS classification for **3-Methylpentanenitrile** establishes it as a hazardous substance with both physical and acute health risks. The summary below provides an at-a-glance reference to its formal hazard designations.

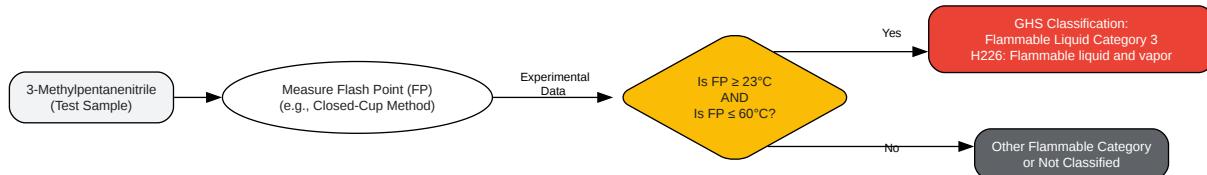
GHS Element	Classification for 3-Methylpentanenitrile
Signal Word	Danger
Hazard Pictograms	GHS02 (Flame) GHS06 (Skull and Crossbones)
Hazard Classes	Flammable Liquids - Category 3 Acute Toxicity (Oral) - Category 3
Hazard Statements	H226: Flammable liquid and vapor H301: Toxic if swallowed
UN Number	3273
Transport Hazard Class	Class 3 (Flammable Liquid) with a subsidiary risk of Class 6.1 (Toxic Substance)
Packing Group	II

Detailed Hazard Analysis

The GHS classification is not arbitrary; it is rooted in quantitative, data-driven criteria. This section dissects the evidence and logic underpinning each hazard class assigned to **3-Methylpentanenitrile**.

Physical Hazard: Flammable Liquid Category 3

3-Methylpentanenitrile is classified as a Flammable Liquid, Category 3.^[6] This designation is based on its flash point—the lowest temperature at which its vapors can ignite in the presence of an ignition source.


Causality of Classification: The GHS criteria for flammable liquids are precise. A substance is assigned to Category 3 if its flash point is greater than or equal to 23°C and less than or equal to 60°C. While specific experimental flash point data for **3-Methylpentanenitrile** is not publicly

available, its classification confirms that its value falls within this range, indicating a significant fire hazard under ambient laboratory conditions.

GHS Flammable Liquid Category	Criteria (Flash Point & Boiling Point)
Category 1	Flash Point < 23°C and Initial Boiling Point ≤ 35°C
Category 2	Flash Point < 23°C and Initial Boiling Point > 35°C
Category 3	Flash Point ≥ 23°C and ≤ 60°C
Category 4	Flash Point > 60°C and ≤ 93°C

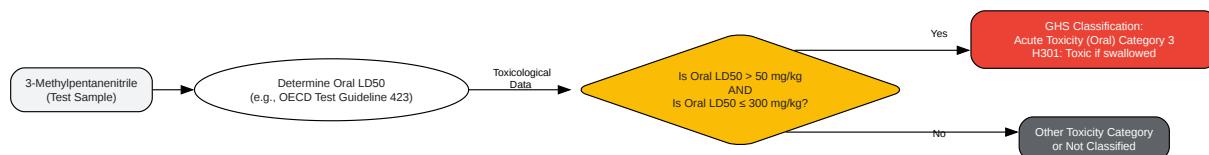
Source: WorkSafe Queensland, 2020

Experimental Workflow Logic: Flash Point Determination The classification workflow for flammability hinges on standardized tests like the closed-cup flash point method. The diagram below illustrates the decision-making process based on the substance's measured flash point.

[Click to download full resolution via product page](#)

Caption: GHS classification logic for Flammable Liquids.

Health Hazard: Acute Toxicity (Oral) Category 3


The second critical classification is Acute Toxicity (Oral), Category 3.^[6] This indicates that the substance can cause toxic effects, potentially fatal, if ingested.

Causality of Classification: This health hazard is quantified by the LD₅₀ (Lethal Dose, 50%) value, which represents the dose of a substance expected to cause the death of 50% of a tested animal population.^[7] For an oral exposure route, GHS assigns a substance to Category 3 when its LD₅₀ value is greater than 50 mg/kg and less than or equal to 300 mg/kg of body weight.^[3] The classification of **3-Methylpentanenitrile** confirms its LD₅₀ falls within this toxic range.

GHS Acute Toxicity (Oral) Category	Criteria (ATE as LD ₅₀ mg/kg bodyweight)
Category 1	≤ 5
Category 2	> 5 and ≤ 50
Category 3	> 50 and ≤ 300
Category 4	> 300 and ≤ 2000
Category 5	> 2000 and ≤ 5000

Source: Society for Chemical Hazard Communication, 2018

Experimental Workflow Logic: Acute Oral Toxicity Study The determination of an oral LD₅₀ value involves standardized protocols, typically using rodent models. The resulting LD₅₀ value is then compared against GHS thresholds to determine the final classification, as shown below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-Methylpentanenitrile | CymitQuimica [cymitquimica.com]
- 3. 3-methylpentanenitrile - C6H11N | CSCS00011608729 [chem-space.com]
- 4. 3-Methylpentanenitrile [webbook.nist.gov]
- 5. Classification of substances and mixtures - ECHA [echa.europa.eu]
- 6. 3-Methylpentanenitrile | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 001chemical.com [001chemical.com]
- To cite this document: BenchChem. [GHS classification of 3-Methylpentanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1609944#ghs-classification-of-3-methylpentanenitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com